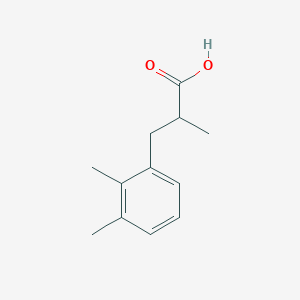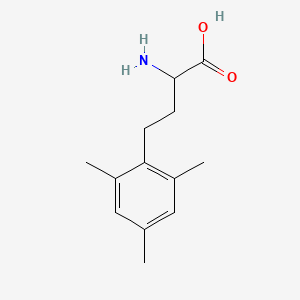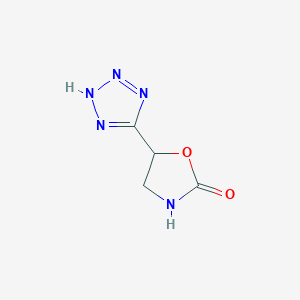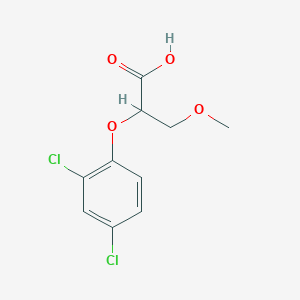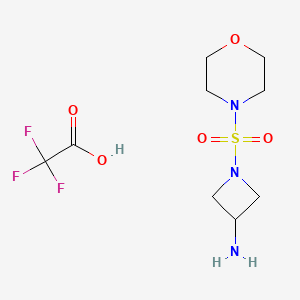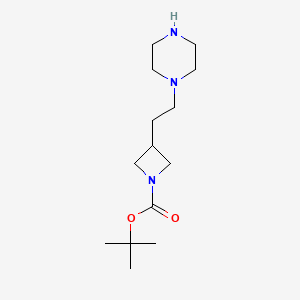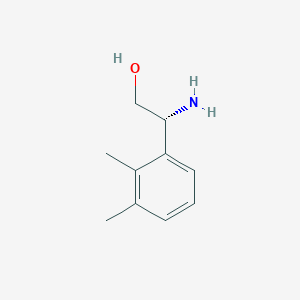
(2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL: is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL involves the reductive amination of 2,3-dimethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: Another method involves the hydrogenation of 2,3-dimethylphenylacetonitrile using a catalyst like palladium on carbon to yield the desired amino alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry:
Chiral Synthesis: (2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various industrial processes.
作用機序
The mechanism by which (2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL exerts its effects involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include modulation of neurotransmitter levels or inhibition of specific metabolic enzymes.
類似化合物との比較
(2R)-2-Amino-2-phenylethan-1-OL: Lacks the methyl groups on the phenyl ring, resulting in different steric and electronic properties.
(2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL: Contains a single methyl group on the phenyl ring, leading to variations in reactivity and biological activity.
Uniqueness:
Steric Effects: The presence of two methyl groups on the phenyl ring of (2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL introduces steric hindrance, affecting its reactivity and interaction with biological targets.
Electronic Effects: The methyl groups also influence the electronic properties of the compound, potentially enhancing its binding affinity to certain molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-4-3-5-9(8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1 |
InChIキー |
LHXPPWOVNSJCAF-JTQLQIEISA-N |
異性体SMILES |
CC1=C(C(=CC=C1)[C@H](CO)N)C |
正規SMILES |
CC1=C(C(=CC=C1)C(CO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


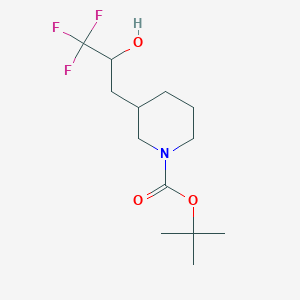
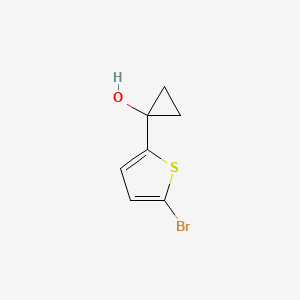
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
